2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide
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Overview
Description
2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include diisopropylethylamine, trimethoxy aniline, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The compound’s structure allows it to bind selectively to these targets, influencing pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 4-(N-Boc-piperazin-1-yl)-2-methoxyaniline
- 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines
Uniqueness
What sets 2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific biological activities and selectivity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H25N9O2 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C24H25N9O2/c1-15(34)32-8-10-33(11-9-32)19-6-4-17(5-7-19)29-24-26-14-20(22(25)35)23(30-24)28-18-3-2-16-13-27-31-21(16)12-18/h2-7,12-14H,8-11H2,1H3,(H2,25,35)(H,27,31)(H2,26,28,29,30) |
InChI Key |
WEYVHPSRBAPPNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC5=C(C=C4)C=NN5)C(=O)N |
Origin of Product |
United States |
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